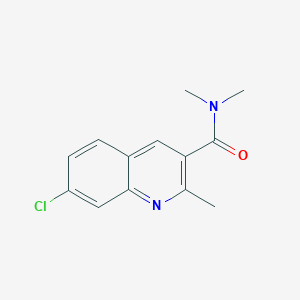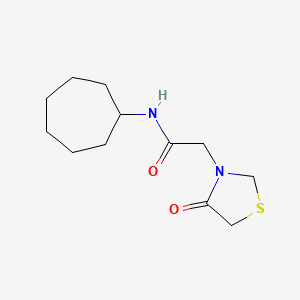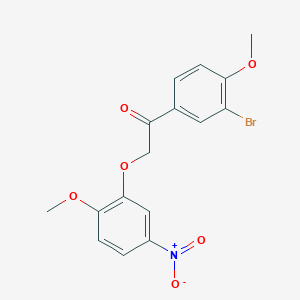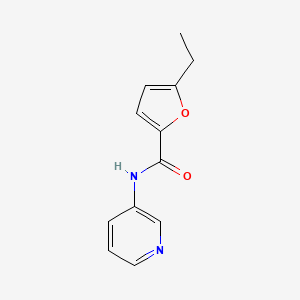
7-chloro-N,N,2-trimethylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N,N,2-trimethylquinoline-3-carboxamide, also known as CTK3, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of quinoline carboxamides and has been studied extensively for its potential use in various fields of medicine.
Mécanisme D'action
The mechanism of action of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide is not fully understood, but it is believed to act on various targets in the body. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase. In addition, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to improve mitochondrial function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-chloro-N,N,2-trimethylquinoline-3-carboxamide in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable compound for scientific research. However, one of the limitations of using 7-chloro-N,N,2-trimethylquinoline-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 7-chloro-N,N,2-trimethylquinoline-3-carboxamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its safety and efficacy in animal models and clinical trials. Lastly, there is a need for further research on the pharmacokinetics and pharmacodynamics of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide involves the reaction of 7-chloroquinoline-3-carboxylic acid with N,N,2-trimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain pure 7-chloro-N,N,2-trimethylquinoline-3-carboxamide.
Applications De Recherche Scientifique
7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been studied for its potential use as a therapeutic agent in various fields of medicine. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to protect neurons from damage and improve cognitive function. In inflammation research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
7-chloro-N,N,2-trimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8-11(13(17)16(2)3)6-9-4-5-10(14)7-12(9)15-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGVPMBRJLJQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N,N,2-trimethylquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)

![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)

![N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-[2-(N-methylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7538957.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)
![4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)

![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)